4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide
Description
4-Chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide (CAS: 288.28 g/mol, EN300-16778) is a synthetic benzamide derivative characterized by a chloro-substituted benzoyl group and a 4-methylbenzenesulfonyl (tosyl) moiety attached to the aniline ring . The compound’s structure combines a sulfonamide linker with aromatic substituents, which are common features in pharmacologically active molecules. Sulfonamides are widely explored for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with enzyme active sites or protein targets .
Properties
IUPAC Name |
4-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDLBGHLOCUMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-methylphenylsulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Coupling with aniline derivative: The sulfonyl chloride intermediate is then reacted with 4-chloroaniline in the presence of a base such as pyridine or triethylamine to form the sulfonamide.
Amidation reaction: The final step involves the reaction of the sulfonamide with benzenecarboxylic acid or its derivatives under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. It has been identified as a lead compound for developing drugs targeting specific enzymes involved in inflammatory processes and pain modulation.
Synthesis and Structural Properties
The synthesis of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multi-step organic reactions, allowing for the introduction of functional groups that enhance its biological properties. The compound's structure includes a sulfonamide group which is crucial for its interaction with biological targets.
Synthetic Pathways
The synthetic pathway generally involves:
- Formation of the sulfonamide linkage.
- Introduction of the chloro and methyl groups through electrophilic aromatic substitution.
- Purification steps to isolate the desired product.
The compound has demonstrated a range of biological activities, making it a candidate for further research in drug development.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. These compounds have shown efficacy against various cancer cell lines, including those associated with breast and colon cancers . The presence of the chlorinated aromatic structure contributes to its potential as an anticancer agent.
Antimicrobial Properties
Research has indicated that related compounds within the same structural family possess significant antimicrobial activity, suggesting that this compound may also exhibit similar properties . This opens avenues for exploring its use in treating infections.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Fluorobenzamide | C7H6FNO | Lacks sulfonyl group; simpler structure |
| N-(4-Methylphenyl)-4-fluorobenzamide | C15H16FNO | Similar amide structure but different substituents |
| 4-Chloro-N-[4-(methylsulfonyl)phenyl]benzamide | C15H16ClNO2S | Contains chlorine instead of fluorine; sulfonamide functionality |
This table illustrates how variations in substituents can influence the biological activity and pharmacological potential of these compounds.
Future Directions in Research
Given its promising biological activities, future research should focus on:
- In vivo Studies: To assess the efficacy and safety of this compound in live models.
- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.
- Formulation Development: To enhance bioavailability and therapeutic efficacy through novel delivery systems.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Impact of Sulfonyl Group Variations
- The tosyl group in the target compound enhances metabolic stability compared to smaller sulfonamides (e.g., methylsulfonyl in ) due to its bulky aromatic structure, which may reduce enzymatic degradation .
- Replacement of the tosyl group with a pyridylsulfonyl moiety (as in GSK3787) enables covalent binding to cysteine residues (e.g., Cys249 in PPARδ), highlighting the role of sulfonyl electronics in target engagement .
Chloro Substituent Effects
- The para-chloro position on the benzamide ring is conserved in antimicrobial analogs (), where it contributes to lipophilicity and membrane penetration. However, the absence of a hydroxy group (cf.
Crystallographic and Structural Insights
- The iodo-substituted analog () exhibits steric hindrance due to its bulky substituents, whereas the target compound’s tosyl group balances steric bulk and solubility .
- Crystallographic data for 4-chloro-N-(2-methoxyphenyl)benzamide () reveal planar benzamide conformations, suggesting that sulfonyl groups may introduce torsional strain, affecting binding geometry .
Biological Activity
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines and bacterial strains.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-chloroaniline with 4-(4-methylbenzenesulfonyl)benzoyl chloride. The resulting structure features a sulfonamide group, which is crucial for its biological activity. The compound's molecular formula is C15H14ClN3O2S, and its molecular weight is approximately 321.81 g/mol.
Anticancer Activity
Research indicates that derivatives of benzamides, including this compound, exhibit notable cytotoxic effects against various human cancer cell lines.
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
- IC50 Values : In studies, the compound demonstrated IC50 values ranging from 34 μM to 36 μM against HCT-116 and HeLa cells, indicating moderate cytotoxicity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | Not specified | Induction of apoptosis |
| HCT-116 | 36 | Cell cycle arrest |
| HeLa | 34 | Apoptosis induction |
The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- Bacterial Strains : Its efficacy was tested against Gram-positive and Gram-negative bacteria.
- Resistance Mechanisms : Some studies suggest that certain derivatives may not be effective against E. coli due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .
Case Studies
One notable study highlighted the use of a series of sulfonamide derivatives in combination with cell-penetrating peptides (CPPs), which enhanced their antibacterial activity. The incorporation of CPPs significantly improved the uptake and effectiveness of these compounds against resistant bacterial strains .
Another study focused on the structure-activity relationship (SAR) among various benzamide derivatives, revealing that specific substitutions on the benzene ring could enhance cytotoxicity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
